2-(二乙氧基甲基)噻吩

概述

描述

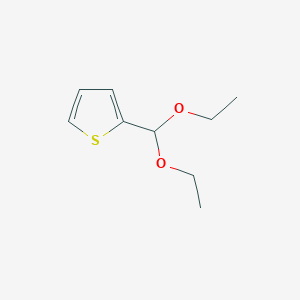

2-(Diethoxymethyl)thiophene is an organic compound with the molecular formula C9H14O2S. It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom.

科学研究应用

Antimicrobial Activity

Research has highlighted the potential of thiophene derivatives, including 2-(Diethoxymethyl)thiophene, in exhibiting antimicrobial properties. A study demonstrated that certain thiophene derivatives showed significant antibacterial activity against pathogenic Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa . The presence of functional groups like methoxy and hydroxyl was found to enhance their antibacterial efficacy.

Anti-Inflammatory Properties

Thiophene compounds have been recognized for their anti-inflammatory effects. For instance, derivatives with specific substitutions have shown the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro . The structure-activity relationship indicates that modifications in the thiophene ring can lead to enhanced anti-inflammatory activity, making them promising candidates for developing new anti-inflammatory drugs.

Anticancer Potential

Thiophene derivatives are also being explored for their anticancer properties. Some studies suggest that compounds with thiophene moieties can act as inhibitors of key enzymes involved in cancer progression . The molecular docking studies have indicated that these compounds might interact effectively with cancer-related targets, paving the way for their use in cancer therapeutics.

Organic Electronics

The unique electronic properties of thiophenes make them suitable for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to modify the electronic characteristics through substitution allows for the design of materials with tailored properties for specific applications .

Conductive Polymers

2-(Diethoxymethyl)thiophene can serve as a building block in the synthesis of conductive polymers. Its incorporation into polymer matrices enhances electrical conductivity, which is essential for applications in sensors and flexible electronic devices .

Synthesis and Characterization

A comprehensive study focused on synthesizing various thiophene derivatives, including 2-(Diethoxymethyl)thiophene, using different synthetic strategies. The synthesized compounds were characterized using techniques such as NMR and UV-Vis spectroscopy, confirming their structural integrity and potential reactivity .

Biological Evaluations

In vivo studies have shown that certain thiophene derivatives exhibit significant anti-inflammatory effects comparable to established drugs like indomethacin . These findings underscore the therapeutic potential of 2-(Diethoxymethyl)thiophene in treating inflammatory conditions.

Summary Table of Applications

作用机制

Target of Action

2-(Diethoxymethyl)thiophene is a derivative of thiophene, a five-membered heterocyclic compound with one sulfur atom . Thiophene derivatives have been found to exhibit a variety of properties and applications, including their use in industrial chemistry and material science as corrosion inhibitors . They also play a significant role in the development of organic semiconductors . .

Mode of Action

It’s known that thiophene derivatives can interact with various biological targets due to their diverse chemical characteristics . For instance, some thiophene derivatives are known to exhibit pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Biochemical Pathways

Thiophene and its derivatives, including 2-(Diethoxymethyl)thiophene, are known to be involved in various biochemical pathways . For instance, the deactivation processes from the first excited state of thiophene and small oligothiophenes have been investigated using quantum chemical calculations . .

Pharmacokinetics

Its molecular weight is 18627100, and it has a density of 1066g/cm3 . Its boiling point is 219.432ºC at 760 mmHg . These properties may influence its bioavailability and pharmacokinetic behavior.

Result of Action

Given the diverse biological activities of thiophene derivatives, it’s plausible that 2-(diethoxymethyl)thiophene could have a range of effects depending on the specific biological target and context .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Diethoxymethyl)thiophene typically involves the reaction of thiophene-2-carboxaldehyde with diethyl ether in the presence of an acid catalyst. The reaction proceeds through the formation of an acetal intermediate, which is then converted to the desired product under controlled conditions .

Industrial Production Methods: Industrial production of 2-(Diethoxymethyl)thiophene follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product. The reaction is typically carried out in a batch reactor, followed by purification steps such as distillation and recrystallization .

化学反应分析

Types of Reactions: 2-(Diethoxymethyl)thiophene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound to thiol derivatives using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, nitrating agents, and sulfonating agents.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiol derivatives.

Substitution: Halogenated thiophenes, nitrothiophenes, sulfonated thiophenes.

相似化合物的比较

Thiophene: The parent compound, a simple five-membered ring with one sulfur atom.

2-Methylthiophene: A methyl-substituted derivative of thiophene.

2-Ethylthiophene: An ethyl-substituted derivative of thiophene.

2-Formylthiophene: A formyl-substituted derivative of thiophene.

Uniqueness: 2-(Diethoxymethyl)thiophene is unique due to the presence of the diethoxymethyl group, which imparts distinct chemical properties and reactivity. This functional group allows for specific reactions and applications that are not possible with simpler thiophene derivatives. The compound’s ability to undergo various chemical transformations and its potential biological activities make it a valuable compound in both research and industrial settings .

生物活性

2-(Diethoxymethyl)thiophene is a thiophene derivative characterized by the presence of a diethoxymethyl group, which imparts unique chemical properties and potential biological activities. Thiophenes are five-membered heterocyclic compounds containing sulfur, known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of 2-(Diethoxymethyl)thiophene, focusing on its mechanisms of action, pharmacokinetics, and relevant research findings.

- Molecular Formula : C₉H₁₄O₂S

- Molecular Weight : 186.27 g/mol

- Density : 1.066 g/cm³

The diethoxymethyl group enhances the compound's reactivity and solubility, making it an interesting candidate for further biological investigations.

2-(Diethoxymethyl)thiophene interacts with various biological targets due to its structural characteristics. The compound's mechanism of action may involve:

- Inhibition of Enzymes : Thiophene derivatives have been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in inflammatory processes. For instance, related thiophene compounds exhibit IC₅₀ values in the range of 6.0 µM to 29.2 µM against these enzymes .

- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties against various pathogens, although specific data for 2-(Diethoxymethyl)thiophene is limited.

Pharmacokinetics

The pharmacokinetic profile of 2-(Diethoxymethyl)thiophene is not extensively documented; however, its molecular weight and density suggest favorable absorption characteristics. The compound's reactivity indicates that it may undergo various metabolic transformations within biological systems.

Antimicrobial Activity

Research has indicated that thiophene derivatives can exhibit significant antimicrobial activity. For example, related compounds have shown effectiveness against Gram-positive and Gram-negative bacteria. While specific studies on 2-(Diethoxymethyl)thiophene are sparse, its structural similarities to known active compounds suggest potential efficacy.

| Compound | Target Bacteria | Inhibition Zone (mm) | Activity Index (%) |

|---|---|---|---|

| Example A | Staphylococcus aureus | 20 | 83.3 |

| Example B | Escherichia coli | 18 | 78.3 |

Anti-inflammatory Activity

Thiophene derivatives have demonstrated anti-inflammatory effects in various models. For instance, certain thiophenes have shown superior inhibition of inflammation compared to standard drugs like indomethacin . Although direct studies on 2-(Diethoxymethyl)thiophene are needed, its structural framework aligns with those exhibiting such properties.

Case Studies

- Study on Related Thiophenes : A study investigating a series of thiophene derivatives found that compounds with modifications similar to those in 2-(Diethoxymethyl)thiophene exhibited significant anti-inflammatory effects in carrageenan-induced paw edema models.

- Molecular Docking Studies : Molecular docking simulations have been utilized to predict the binding affinities of thiophene derivatives to COX-2 enzymes, indicating potential for selective inhibition which may extend to 2-(Diethoxymethyl)thiophene based on its structure .

属性

IUPAC Name |

2-(diethoxymethyl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2S/c1-3-10-9(11-4-2)8-6-5-7-12-8/h5-7,9H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAGPTGMAMGKKTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C1=CC=CS1)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30483948 | |

| Record name | 2-(diethoxymethyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30483948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13959-97-2 | |

| Record name | 2-(diethoxymethyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30483948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。